Welcome to the BenchChem Online Store!
molecular formula C7H7Cl2N3 B3034533 2-Chloro-4-hydrazinylbenzonitrile hydrochloride CAS No. 184163-39-1

2-Chloro-4-hydrazinylbenzonitrile hydrochloride

Cat. No. B3034533
M. Wt: 204.05 g/mol
InChI Key: HGFAAUDSQLSSNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06172239B2

Procedure details

5 g of 4-amino-2-chlorobenzonitrile and 40 ml of concentrated HCl in 30 ml of THF are mixed at −5° C.; 2.26 g of NaNO2 in 30 ml of water are added and the mixture is left stirring for 2 hours, 30 g of SnCl2.2H2O in 30 ml of concentrated HCl are then added and stirring is maintained at −5° C. for 30 minutes.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
2.26 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[C:4]([Cl:10])[CH:3]=1.[N:11]([O-])=O.[Na+].O.O.Cl[Sn]Cl>C1COCC1.O.Cl>[ClH:10].[Cl:10][C:4]1[CH:3]=[C:2]([NH:1][NH2:11])[CH:9]=[CH:8][C:5]=1[C:6]#[N:7] |f:1.2,3.4.5,9.10|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC1=CC(=C(C#N)C=C1)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
40 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
2.26 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
30 g
Type
reactant
Smiles
O.O.Cl[Sn]Cl
Name
Quantity
30 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
stirring for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the mixture is left
STIRRING
Type
STIRRING
Details
stirring

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
Cl.ClC1=C(C#N)C=CC(=C1)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.